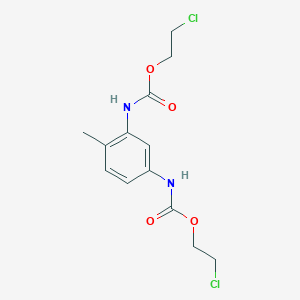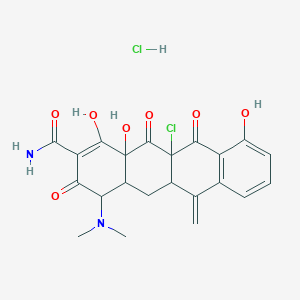![molecular formula C40H38Cl2P2+2 B11951458 triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphonium groups connected by a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with an appropriate butenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the development of new materials with unique properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can interact with biological membranes due to its lipophilic nature, allowing it to penetrate and accumulate within cells. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular barriers.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in various organic reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties but different applications.
Benzyltriphenylphosphonium chloride: A related compound used in organic synthesis.
Uniqueness
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is unique due to its extended butenyl chain, which imparts distinct chemical properties and reactivity compared to simpler phosphonium salts. This uniqueness makes it valuable in specific applications where other phosphonium salts may not be as effective.
Propiedades
Fórmula molecular |
C40H38Cl2P2+2 |
|---|---|
Peso molecular |
651.6 g/mol |
Nombre IUPAC |
triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dihydrochloride |
InChI |
InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/b20-19+;; |
Clave InChI |
OOACLPDZHDFCQP-LLIZZRELSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)





![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)

